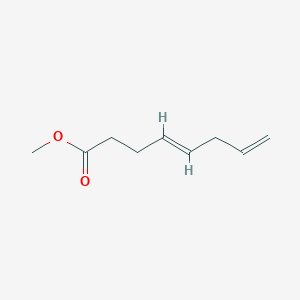
Methyl (4E)-octa-4,7-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anapear belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Anapear is considered to be a practically insoluble (in water) and relatively neutral molecule. Anapear has been primarily detected in urine. Within the cell, anapear is primarily located in the cytoplasm and membrane (predicted from logP). Anapear has a fruity, green, and pear taste.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Formula : C9H14O2
- CAS Number : 189440-77-5
- Molecular Weight : 154.2063 g/mol
- Structure : The compound features a long aliphatic chain with two double bonds located at positions 4 and 7.
Applications in Food Science
Flavoring Agent
Methyl (4E)-octa-4,7-dienoate is recognized for its flavoring properties. It is used as a food additive to enhance the taste and aroma of various products. The European Food Safety Authority (EFSA) has evaluated this compound as part of its flavoring group evaluations, indicating its acceptance for use in food products under specific conditions .
Surfactant and Emulsifier
This compound also exhibits surfactant properties, making it useful in the formulation of emulsifiers. Emulsifiers help stabilize mixtures of oil and water, which is crucial in food processing and other industrial applications .
Industrial Applications
Potential in Organic Synthesis
this compound can serve as a precursor in organic synthesis. Its structure allows it to participate in various chemical reactions such as Claisen rearrangements and other transformations that are valuable for synthesizing complex organic molecules. For instance, studies have demonstrated the utility of similar fatty acid esters in producing various derivatives through rearrangements .
Case Studies
-
Flavoring Evaluation
A study conducted by the EFSA assessed the safety and efficacy of this compound as a flavoring agent. The findings indicated that when used within recommended limits, it contributes positively to the sensory profile of food products without posing health risks . -
Emulsification Properties
Research highlighted the emulsifying capabilities of this compound in salad dressings and sauces. The compound was shown to improve texture and stability over time compared to formulations without emulsifiers . -
Synthesis Applications
In organic chemistry research, this compound has been utilized to develop new synthetic routes for bioactive compounds. Its reactivity under specific conditions allows for the formation of complex structures that are otherwise challenging to synthesize .
Propriétés
Numéro CAS |
189440-77-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+ |
Clé InChI |
WUNJOFRDOLDAOY-AATRIKPKSA-N |
SMILES |
COC(=O)CCC=CCC=C |
SMILES isomérique |
COC(=O)CC/C=C/CC=C |
SMILES canonique |
COC(=O)CCC=CCC=C |
Key on ui other cas no. |
189440-77-5 |
Synonymes |
4,7-Octadienoicacid,methylester,(4E)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















